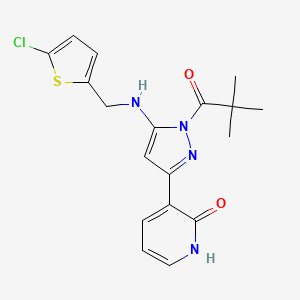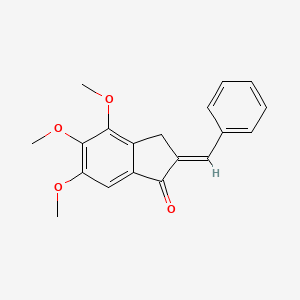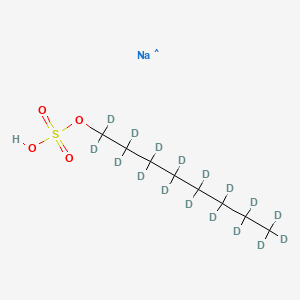
Sodium octyl sulfate(Reagent for Ion-Pair Chromatography,99%)-d17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octyl sulfate is an anionic surfactant widely used as a reagent in ion-pair chromatography. It is known for its ability to form micelles, which can enhance the separation of various compounds in chromatographic processes. The compound is characterized by its high purity (99%) and is often utilized in research settings for its reliable performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Octanol is reacted with sulfur trioxide or chlorosulfuric acid to form octyl sulfate.
Neutralization: The resulting octyl sulfate is then neutralized with sodium hydroxide to produce sodium octyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves continuous processes where octanol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium octyl sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted octyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium octyl sulfate is extensively used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of catecholamines and other compounds.
Biology: Employed in the selective enrichment of proteins such as albumin in biological samples.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying properties.
Industry: Acts as a wetting, dispersing, and emulsifying agent in various industrial processes.
Mecanismo De Acción
The primary mechanism by which sodium octyl sulfate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic compounds, enhancing their solubility and separation in chromatographic processes. The sulfate group interacts with polar solvents, while the octyl chain interacts with non-polar compounds, facilitating their separation.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another anionic surfactant with a longer alkyl chain, commonly used in electrophoresis.
Sodium lauryl sulfate: Similar in structure but with a slightly different alkyl chain length, used in detergents and personal care products.
Uniqueness: Sodium octyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in ion-pair chromatography for the separation of specific compounds.
Propiedades
Fórmula molecular |
C8H18NaO4S |
|---|---|
Peso molecular |
250.39 g/mol |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2; |
Clave InChI |
RKHXPFOXAKNGEV-DWZFKBFMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
SMILES canónico |
CCCCCCCCOS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


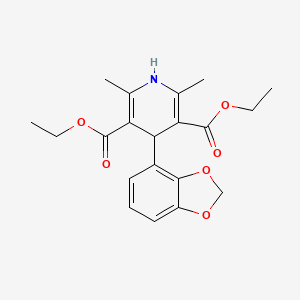

![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
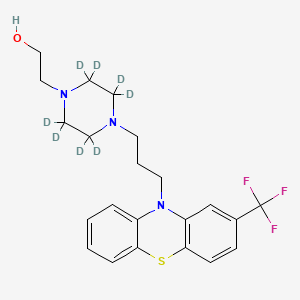
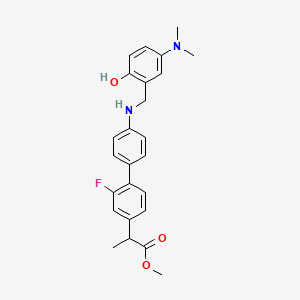

![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
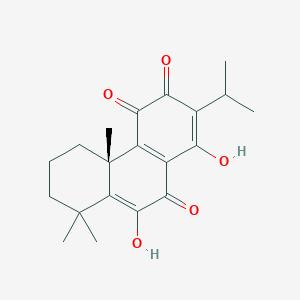
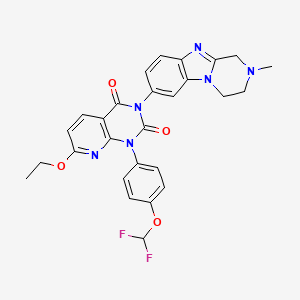
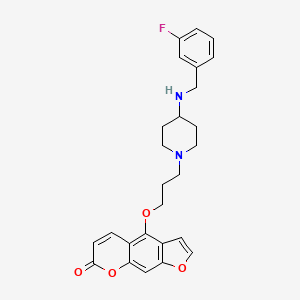
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
